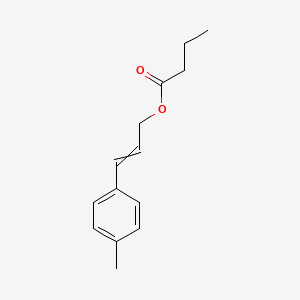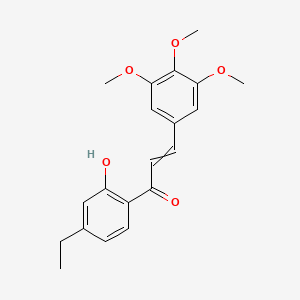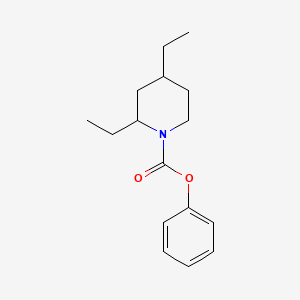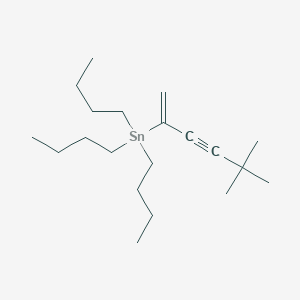
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is a chemical compound with the molecular formula C20H38Sn. It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- typically involves the reaction of tributylstannane with 4,4-dimethyl-1-methylene-2-pentynyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- may involve large-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The tributyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving organotin toxicity and its effects on biological systems.
Medicine: Research into potential therapeutic applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: It is used in the production of polymers, coatings, and other materials due to its stabilizing properties.
Mecanismo De Acción
The mechanism by which Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or molecules, leading to changes in their chemical properties. This interaction can affect biological pathways, such as enzyme activity and cellular signaling, which is why organotin compounds are of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Stannane, tributyl(4-methyl-1-methylene-2-pentynyl)-
- Stannane, tributyl(4,4-dimethyl-1-methylene-2-butynyl)-
- Stannane, tributyl(4,4-dimethyl-1-methylene-2-hexynyl)-
Uniqueness
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is unique due to the specific arrangement of its molecular structure, which imparts distinct chemical properties. The presence of the 4,4-dimethyl-1-methylene-2-pentynyl group influences its reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
650605-93-9 |
|---|---|
Fórmula molecular |
C20H38Sn |
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
tributyl(5,5-dimethylhex-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; |
Clave InChI |
NOVRRAAJGIDZNX-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)
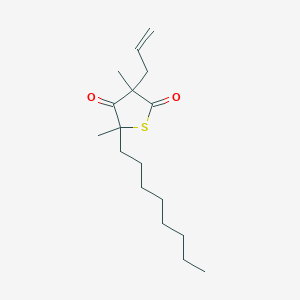
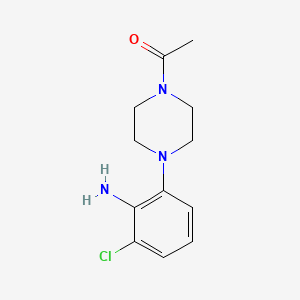
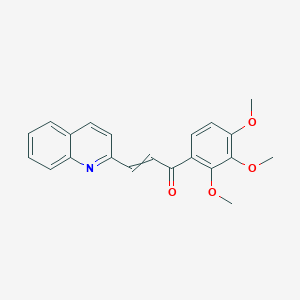
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)

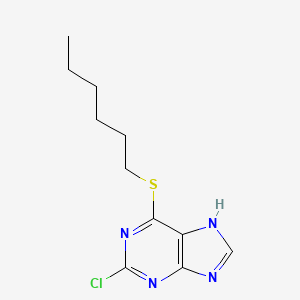
![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)
